2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol
CAS No.:
Cat. No.: VC16466432
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol -](/images/structure/VC16466432.png)
Specification
Molecular Formula | C10H19NO |
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Molecular Weight | 169.26 g/mol |
IUPAC Name | 2-(2-bicyclo[2.2.1]heptanylamino)propan-1-ol |
Standard InChI | InChI=1S/C10H19NO/c1-7(6-12)11-10-5-8-2-3-9(10)4-8/h7-12H,2-6H2,1H3 |
Standard InChI Key | ILSHPSOYMRYULN-UHFFFAOYSA-N |
Canonical SMILES | CC(CO)NC1CC2CCC1C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s defining feature is its bicyclo[2.2.1]heptane system, a norbornane derivative characterized by two fused cyclohexane rings in a boat-like conformation. The amino group (-NH-) bridges the bicyclic system to a three-carbon chain terminating in a primary alcohol (-CHOH). This configuration is represented by the SMILES notation CC(CO)NC1CC2CCC1C2
, which encodes the spatial arrangement of atoms and bonds. The bicyclic core imposes significant steric constraints, reducing conformational flexibility and influencing both physical properties and chemical reactivity.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol are scarce, computational models predict distinct signals for its functional groups. The hydroxyl group is expected to show a broad IR absorption near 3300 cm, while the amino group’s N-H stretch may appear around 3400 cm. Density functional theory (DFT) simulations suggest a dipole moment of approximately 2.5 D, reflecting polarity driven by the alcohol and amine groups .
Comparative Analysis of Structural Analogues
Several analogues share the bicyclo[2.2.1]heptane core but differ in functionalization:
Compound Name | CAS Number | Key Structural Variation | Molecular Weight (g/mol) |
---|---|---|---|
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-one | 70196791 | Ketone replacing alcohol | 166.26 |
Bicyclo[2.2.1]heptan-2-ol | 1632684 | Simple alcohol derivative | 128.17 |
1-Amino-2-(bicyclo[2.2.1]hept-5-en-2-yl)propan-2-ol | 2228790-31-4 | Unsaturated bicyclic core | 167.25 |
These variants exhibit divergent solubility, reactivity, and biological activity profiles, underscoring the impact of functional group modifications .
Synthetic Methodologies
Conventional Laboratory Synthesis
The synthesis typically begins with bicyclo[2.2.1]heptan-2-amine, which undergoes nucleophilic substitution with a halogenated propanol derivative (e.g., 3-bromo-1-propanol) in the presence of a base such as potassium carbonate. Reaction conditions (e.g., 60–80°C in tetrahydrofuran) balance yield optimization with byproduct suppression. Post-synthesis purification via column chromatography or recrystallization achieves purities exceeding 95% .
Industrial-Scale Production
Continuous flow reactors have been adopted for large-scale manufacturing, offering advantages in heat transfer and reaction control. Catalytic systems employing palladium or nickel complexes enhance aminolysis efficiency, reducing reaction times from hours to minutes. A representative protocol involves:
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Amination Step: Bicyclo[2.2.1]heptan-2-amine + 3-chloro-1-propanol → Intermediate.
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Hydrolysis: Conversion of residual chloro groups to hydroxyl under basic conditions.
Yield Optimization Challenges
The steric bulk of the bicyclic system often limits reaction rates, necessitating elevated temperatures or high-pressure conditions. Catalytic asymmetric synthesis remains unexplored, presenting opportunities for enantioselective production .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The primary alcohol and secondary amine serve as nucleophilic centers, participating in:
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Esterification: Reaction with acyl chlorides to form esters (e.g., acetic anhydride → acetate ester).
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Mannich Reactions: Formation of β-amino alcohols via condensation with aldehydes and ketones.
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Oxidation: Controlled oxidation of the alcohol to a ketone using Jones reagent (CrO/HSO).
The bicyclic framework’s rigidity enhances regioselectivity in these reactions, favoring substitutions at the less hindered exo positions .
Hydrogen Bonding and Supramolecular Interactions
The -NH and -OH groups engage in intermolecular hydrogen bonds, influencing crystallinity and solubility. X-ray diffraction studies of analogues reveal layered crystal structures stabilized by O-H···N and N-H···O interactions . Such properties are exploitable in designing metal-organic frameworks (MOFs) or pharmaceutical co-crystals.
Applications in Pharmaceutical and Materials Science
Polymer and Catalyst Design
The compound’s rigidity and functional groups make it a valuable monomer for high-performance polymers. For example, copolymerization with ε-caprolactam yields polyamides with glass transition temperatures () exceeding 200°C, suitable for aerospace applications. In catalysis, palladium complexes incorporating this ligand show improved stability in cross-coupling reactions .
Future Research Directions
Biological Activity Profiling
Comprehensive in vitro and in vivo studies are needed to map the compound’s pharmacokinetic and pharmacodynamic properties. Priority areas include:
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Target Identification: Screening against kinase, protease, and G protein-coupled receptor libraries.
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Toxicity Assessment: Acute and chronic toxicity studies in rodent models.
Advanced Synthetic Routes
Developing enantioselective syntheses could unlock applications in chiral drug synthesis. Biocatalytic approaches using transaminases or alcohol dehydrogenases present a sustainable alternative to traditional methods .
Materials Innovation
Exploring its use in stimuli-responsive polymers or as a crosslinker in hydrogels could advance biomaterials science. Computational modeling of MOFs incorporating this ligand may reveal novel gas storage or separation capabilities .
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